4-(1H-Imidazol-4-yl)phenol
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Overview
Description
4-(1H-Imidazol-4-yl)phenol is an organic compound belonging to the class of phenylimidazoles. It consists of a benzene ring linked to an imidazole ring through a carbon-carbon bond. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes are available for the preparation of 4-(1H-Imidazol-4-yl)phenol. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions.
Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-(1H-Imidazol-4-yl)phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-yl)phenol involves its interaction with various molecular targets and pathways. One known target is inducible nitric oxide synthase, which it inhibits, leading to reduced production of nitric oxide . This inhibition can have various effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
4-(1H-Imidazol-4-yl)phenol can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Nocodazole: An antinematodal.
Metronidazole: A bactericidal agent.
Nitroso-imidazole: A bactericidal agent.
Megazol: A trypanocidal agent.
Azathioprine: An anti-rheumatoid arthritis agent.
Dacarbazine: Used in the treatment of Hodgkin’s disease.
Tinidazole: An antiprotozoal and antibacterial agent.
Ornidazole: An antiprotozoal and antibacterial agent.
These compounds share the imidazole ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11) |
InChI Key |
FUJXZMIUZAVJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)O |
Origin of Product |
United States |
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